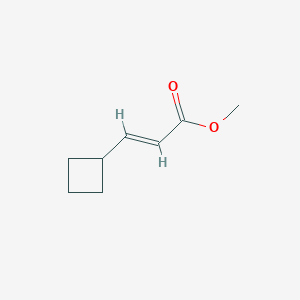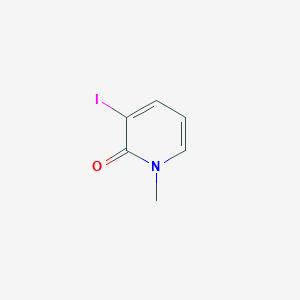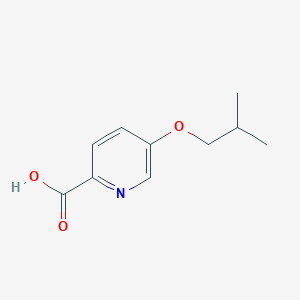
(E)-Methyl 3-cyclobutylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 3-cyclobutylacrylate is an organic compound belonging to the acrylate family. Acrylates are esters derived from acrylic acid and are known for their versatility in various chemical reactions and applications. This compound features a cyclobutyl group attached to the acrylate moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-cyclobutylacrylate typically involves the esterification of 3-cyclobutylacrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-cyclobutylacrylic acid+methanolacid catalyst(E)-Methyl 3-cyclobutylacrylate+water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: (E)-Methyl 3-cyclobutylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
(E)-Methyl 3-cyclobutylacrylate has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and other materials requiring specific chemical characteristics.
作用機序
The mechanism of action of (E)-Methyl 3-cyclobutylacrylate involves its interaction with various molecular targets. The compound can undergo polymerization, forming long chains that impart specific mechanical and chemical properties to the resulting materials. The cyclobutyl group provides rigidity and stability, enhancing the performance of the polymers in various applications.
類似化合物との比較
Methyl acrylate: Lacks the cyclobutyl group, resulting in different chemical properties.
Ethyl 3-cyclobutylacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: (E)-Methyl 3-cyclobutylacrylate is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring enhanced stability and rigidity.
特性
IUPAC Name |
methyl (E)-3-cyclobutylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)6-5-7-3-2-4-7/h5-7H,2-4H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPDYEYCJYMCBP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline](/img/structure/B7938569.png)
![N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide](/img/structure/B7938577.png)

![Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]-](/img/structure/B7938590.png)

![5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B7938600.png)


![5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B7938612.png)



